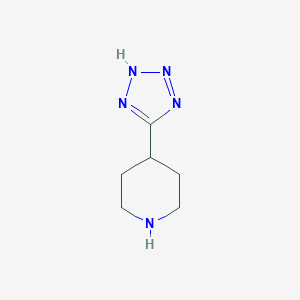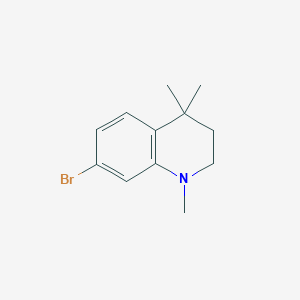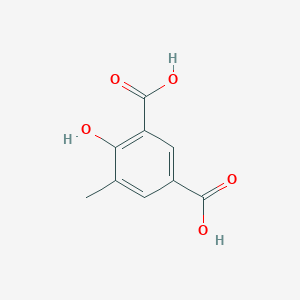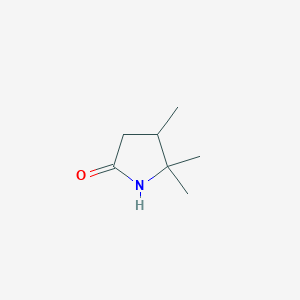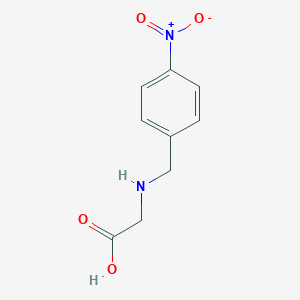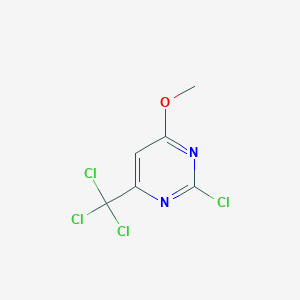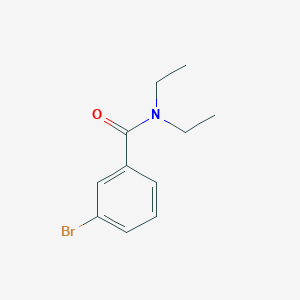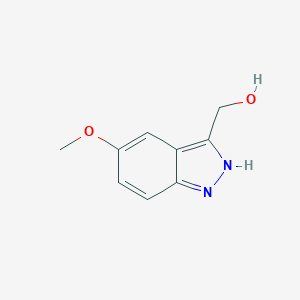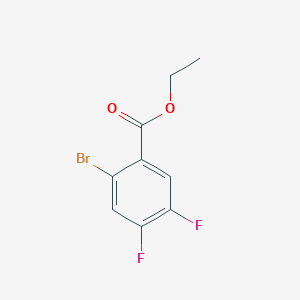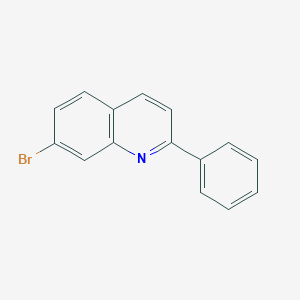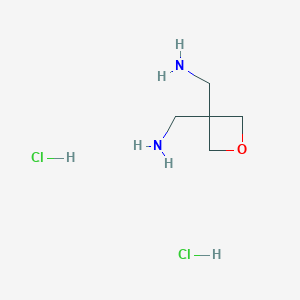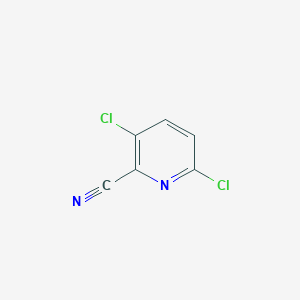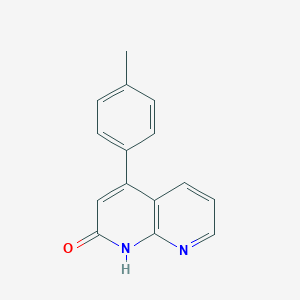
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, also known as TBN, is a synthetic compound that has been widely studied for its potential use in scientific research. TBN belongs to the class of naphthyridinone compounds and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用机制
The mechanism of action of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the accumulation of toxic metabolites and ultimately induce cell death.
生化和生理效应
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and anti-inflammatory effects, 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-viral activity and can inhibit the replication of certain viruses. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be easily controlled. However, one limitation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.
未来方向
There are many potential future directions for research on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. One area of interest is the development of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one-based anti-cancer drugs, which could be used to treat a range of different types of cancer. Other potential future directions include investigating the anti-inflammatory and anti-viral effects of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and exploring the potential use of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one in the treatment of oxidative stress-related diseases.
合成方法
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-aminopyridine and p-tolualdehyde in the presence of a catalyst such as acetic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a naphthyridinone ring system.
科学研究应用
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been investigated for its potential use in a range of scientific applications, including as a potential anti-cancer drug. Studies have shown that 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
127446-47-3 |
|---|---|
产品名称 |
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
WGVRGMXXQGNRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



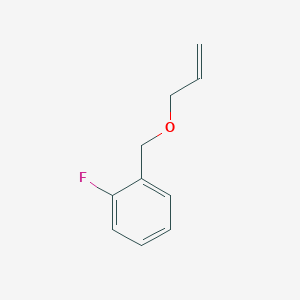
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
